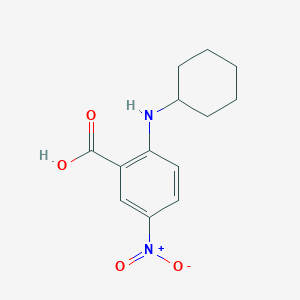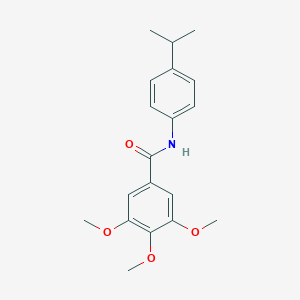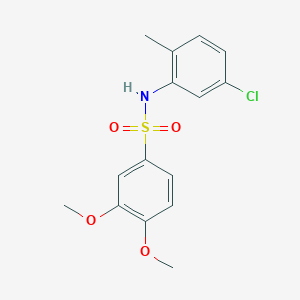![molecular formula C14H15NO2S B229252 N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B229252.png)
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide, also known as MTPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPCA is a member of the thiophene family of compounds and has a molecular weight of 267.36 g/mol. In
Wirkmechanismus
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide acts as a selective antagonist for the dopamine D3 receptor, which means it blocks the receptor's activity. By doing so, it can modulate the release of dopamine in the brain, which can affect behavior and mood. The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is still being studied, but it is believed to involve the regulation of calcium ion channels and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the brain, which can lead to changes in behavior and mood. It has also been found to decrease the activity of certain enzymes, which can affect the metabolism of neurotransmitters. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may be useful in treating certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist for the dopamine D3 receptor, which means it can be used to study the specific effects of this receptor. It is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, there are some limitations to its use. For example, it has a relatively short half-life in vivo, which means it may not be effective in long-term studies. Additionally, it may have off-target effects on other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use in developing new treatments for addiction and other neurological disorders. Another area of interest is its anti-inflammatory properties and its potential use in treating inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide and its effects on other receptors. Overall, N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a promising compound with potential applications in a variety of scientific fields.
Synthesemethoden
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenethylamine with thiophene-2-carboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a complex process that requires careful attention to detail and high-quality reagents.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This receptor has been implicated in various neurological disorders, including addiction, depression, and schizophrenia. N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide can be used to study the role of the dopamine D3 receptor in these disorders and to develop new treatments.
Eigenschaften
Molekularformel |
C14H15NO2S |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-5-7-12(17-2)8-6-11)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
BFSSDOCHUZERRI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)

